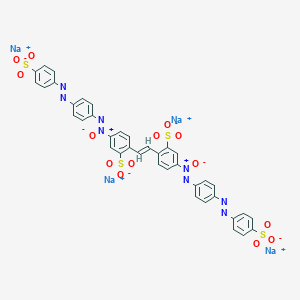

![molecular formula C56H50O33S8 B144422 4-磺基杯[8]芳烃 CAS No. 137407-62-6](/img/structure/B144422.png)

4-磺基杯[8]芳烃

描述

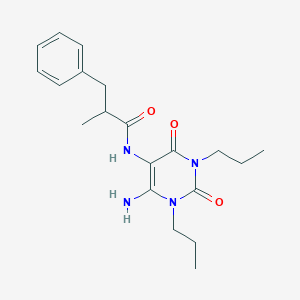

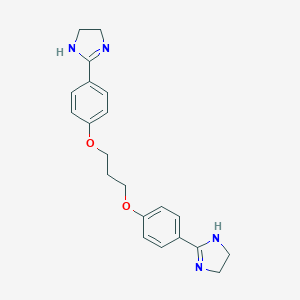

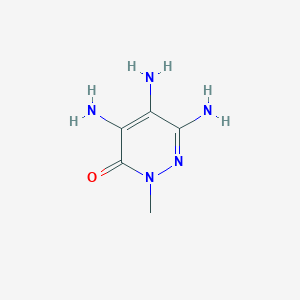

4-Sulfocalix8arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers formed by the condensation of phenol and formaldehyde. The “4-Sulfocalix8arene” specifically refers to a calixarene with eight phenolic units, each substituted with a sulfonic acid group. This compound is known for its ability to form host-guest complexes due to its unique three-dimensional structure, making it valuable in various scientific and industrial applications.

科学研究应用

4-Sulfocalix8arene has a wide range of applications in scientific research, including:

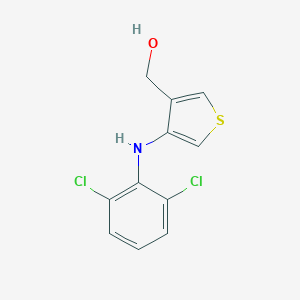

- Chemistry: Used as a host molecule in host-guest chemistry to form inclusion complexes with various guest molecules, enhancing their solubility and stability.

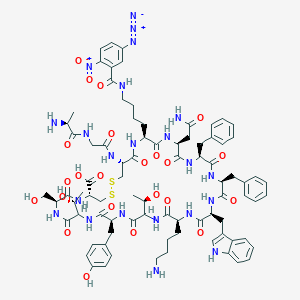

- Biology: Employed in the development of biosensors and drug delivery systems due to its ability to encapsulate bioactive molecules.

- Medicine: Investigated for its potential in drug delivery, particularly in increasing the bioavailability and stability of therapeutic agents.

- Industry: Utilized in the preparation of advanced materials, such as catalysts and adsorbents, due to its unique structural properties.

作用机制

Target of Action

4-Sulfocalix8arene is a macrocyclic compound that primarily targets organic molecules and metal complexes . It serves as a coupling agent due to its amphiphilic nature, which is characterized by hydrophobic (aromatic ring) and hydrophilic (SO3-) environments .

Mode of Action

The compound interacts with its targets through non-covalent interactions, including hydrogen bonding, van der Waals forces, metal coordination, and π-π interactions . It forms inclusion complexes with other compounds, such as nedaplatin, to increase their solubility, stability, and bioavailability .

Biochemical Pathways

The specific biochemical pathways affected by 4-Sulfocalix8It’s known that the compound can form supramolecular assemblies through outer-surface interactions . These assemblies can accommodate molecules of some volatile compounds or luminescent dyes , suggesting a potential role in drug delivery and fluorescent materials.

Pharmacokinetics

The pharmacokinetic properties of 4-Sulfocalix8Its ability to form inclusion complexes with other compounds suggests it may enhance their bioavailability .

Result of Action

The primary result of 4-Sulfocalix8arene’s action is the formation of inclusion complexes that enhance the solubility, stability, and bioavailability of other compounds . It can also be used to prepare ruthenium nanoparticles embedded materials, which are used as efficient catalysts for the reduction of toxic ‘brilliant yellow’ azo dye .

Action Environment

The action of 4-Sulfocalix8arene is influenced by environmental factors. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments . .

准备方法

Synthetic Routes and Reaction Conditions: 4-Sulfocalix8arene is typically synthesized through a multi-step process involving the following steps:

- Formation of Calix8arene: The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form calix8arene.

- Sulfonation: The calix8arene is then subjected to sulfonation using concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups at the para positions of the phenolic units.

Industrial Production Methods: While the laboratory synthesis of 4-Sulfocalix8arene is well-documented, industrial production methods are less common due to the complexity and cost of the synthesis process. advancements in synthetic chemistry may lead to more efficient industrial-scale production methods in the future.

化学反应分析

Types of Reactions: 4-Sulfocalix8arene undergoes various chemical reactions, including:

- Oxidation: The phenolic units can be oxidized to quinones under specific conditions.

- Reduction: The sulfonic acid groups can be reduced to sulfonates.

- Substitution: The hydrogen atoms on the phenolic units can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

- Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

- Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products:

- Oxidation: Formation of quinone derivatives.

- Reduction: Formation of sulfonate derivatives.

- Substitution: Introduction of various functional groups onto the phenolic units.

相似化合物的比较

4-Sulfocalix8arene can be compared with other calixarenes and macrocyclic compounds, such as:

- Calix4arene: Smaller in size with four phenolic units, used in similar host-guest chemistry applications but with different binding affinities and selectivities.

- Calix6arene: Intermediate in size with six phenolic units, offering different structural properties and applications.

- Cucurbiturils: Another class of macrocyclic compounds with a rigid hydrophobic cavity, used in host-guest chemistry but with different structural features and binding properties.

Uniqueness: 4-Sulfocalix8arene is unique due to its larger size and the presence of eight phenolic units, which provide a larger hydrophobic cavity for encapsulating guest molecules. The sulfonic acid groups further enhance its solubility and functional versatility, making it a valuable compound in various scientific and industrial applications.

属性

CAS 编号 |

137407-62-6 |

|---|---|

分子式 |

C56H50O33S8 |

分子量 |

1507.5 g/mol |

IUPAC 名称 |

49,50,51,52,53,54,55,56-octahydroxynonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octasulfonic acid;hydrate |

InChI |

InChI=1S/C56H48O32S8.H2O/c57-49-25-1-26-10-42(90(68,69)70)12-28(50(26)58)3-30-14-44(92(74,75)76)16-32(52(30)60)5-34-18-46(94(80,81)82)20-36(54(34)62)7-38-22-48(96(86,87)88)24-40(56(38)64)8-39-23-47(95(83,84)85)21-37(55(39)63)6-35-19-45(93(77,78)79)17-33(53(35)61)4-31-15-43(91(71,72)73)13-29(51(31)59)2-27(49)11-41(9-25)89(65,66)67;/h9-24,57-64H,1-8H2,(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88);1H2 |

InChI 键 |

ORHUKXAPVQBOQR-UHFFFAOYSA-N |

SMILES |

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

规范 SMILES |

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O |

Pictograms |

Irritant |

同义词 |

GL 522-Y-1 GL-522-Y-1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Sulfocalix[8]arene enhance the performance of ion-selective electrodes?

A1: 4-Sulfocalix[8]arene acts as an ionophore, a molecule that selectively binds to a specific ion. When incorporated into the membrane of an ion-selective electrode, it improves the electrode's sensitivity and selectivity for the target ion. [, , ] This is because the ionophore creates a binding site within the membrane that preferentially interacts with the target ion, facilitating its transport across the membrane and generating a measurable potential difference. [, , ]

Q2: Can you provide specific examples of how 4-Sulfocalix[8]arene has been successfully used in developing ion-selective electrodes?

A2: Research demonstrates 4-Sulfocalix[8]arene's effectiveness in enhancing ion-selective electrodes for various pharmaceuticals:

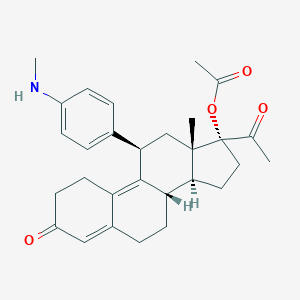

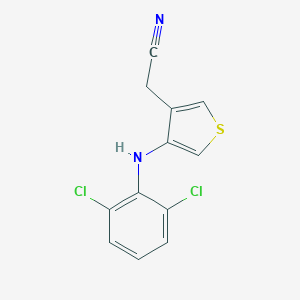

- Ethamsylate: When incorporated into an electrode's polyvinyl chloride (PVC) matrix, 4-Sulfocalix[8]arene significantly improved the electrode's sensitivity and selectivity for ethamsylate detection. This allowed for precise measurement of the drug in both its pure form and within pharmaceutical formulations. []

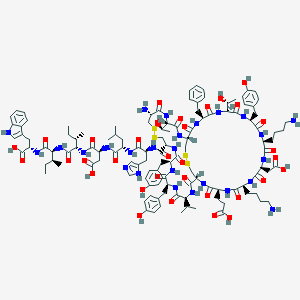

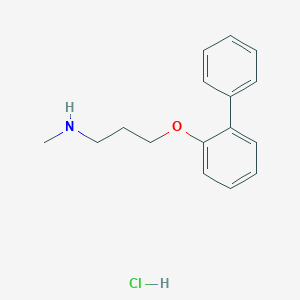

- Pramoxine HCl: Researchers successfully developed highly sensitive pramoxine HCl selective electrodes using 4-Sulfocalix[8]arene as an ionophore. These electrodes exhibited a wide linear response range, making them suitable for accurately determining pramoxine HCl concentration in various samples, including pharmaceutical formulations and biological fluids. []

- Naftidrofuryl Oxalate: Miniaturized ion-selective electrodes for naftidrofuryl oxalate were developed using 4-Sulfocalix[8]arene. These electrodes showed excellent sensitivity and selectivity, enabling accurate drug quantification in the presence of its degradation products, even in complex matrices like plasma and cerebrospinal fluid. []

Q3: What makes 4-Sulfocalix[8]arene a suitable ionophore compared to other compounds?

A3: The structure of 4-Sulfocalix[8]arene plays a crucial role in its effectiveness as an ionophore. It possesses a cavity-like structure that can accommodate specific ions through interactions with its sulfonate groups. This selective binding ability contributes to the enhanced sensitivity and selectivity observed in ion-selective electrodes incorporating 4-Sulfocalix[8]arene. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。